molecular formula C15H9F3N2O4 B14257381 2-(Trifluoroacetylamino)-5-nitrobenzophenone CAS No. 313499-48-8

2-(Trifluoroacetylamino)-5-nitrobenzophenone

Cat. No.: B14257381
CAS No.: 313499-48-8
M. Wt: 338.24 g/mol
InChI Key: WNQZSRLLAVNFKQ-UHFFFAOYSA-N
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Description

2-(Trifluoroacetylamino)-5-nitrobenzophenone is an organic compound characterized by the presence of trifluoroacetyl, nitro, and benzophenone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoroacetylamino)-5-nitrobenzophenone typically involves the following steps:

    Nitration of Benzophenone: Benzophenone is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 5-position.

    Acylation: The nitrated benzophenone is then subjected to acylation with trifluoroacetic anhydride in the presence of a base such as pyridine to form the trifluoroacetylamino derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoroacetylamino)-5-nitrobenzophenone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoroacetyl group can be substituted with other acyl groups under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 2-(Amino)-5-nitrobenzophenone.

    Substitution: Various acylated derivatives depending on the acylating agent used.

    Oxidation: Oxidized derivatives of the benzophenone core.

Scientific Research Applications

2-(Trifluoroacetylamino)-5-nitrobenzophenone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique properties make it useful in the development of advanced materials, including polymers and coatings.

    Industrial Chemistry: It serves as a precursor for various industrial chemicals and is used in the synthesis of dyes and pigments.

    Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(Trifluoroacetylamino)-5-nitrobenzophenone involves its interaction with specific molecular targets. The trifluoroacetyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that further modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoroacetylamino)-4-nitrobenzophenone
  • 2-(Trifluoroacetylamino)-3-nitrobenzophenone
  • 2-(Trifluoroacetylamino)-6-nitrobenzophenone

Uniqueness

2-(Trifluoroacetylamino)-5-nitrobenzophenone is unique due to the specific positioning of the nitro and trifluoroacetyl groups, which confer distinct chemical and biological properties. This positioning affects the compound’s reactivity and interaction with molecular targets, making it valuable for specific applications in research and industry.

Properties

CAS No.

313499-48-8

Molecular Formula

C15H9F3N2O4

Molecular Weight

338.24 g/mol

IUPAC Name

N-(2-benzoyl-4-nitrophenyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C15H9F3N2O4/c16-15(17,18)14(22)19-12-7-6-10(20(23)24)8-11(12)13(21)9-4-2-1-3-5-9/h1-8H,(H,19,22)

InChI Key

WNQZSRLLAVNFKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)C(F)(F)F

Origin of Product

United States

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